methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[3-(benzenesulfonyl)propanoylamino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c1-21-18(25)17-14-8-10-23(20(26)29-2)12-15(14)30-19(17)22-16(24)9-11-31(27,28)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBSCASIIDWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential pharmacological applications. This article aims to detail its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of a methylcarbamoyl group and a phenylsulfonyl moiety contributes to its potential interactions with biological targets.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, thieno[2,3-c]pyridines have been associated with modulating pathways involved in inflammation and cancer progression.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro, possibly through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation.
Efficacy Studies
A series of in vitro assays were conducted to evaluate the compound's efficacy against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| B16F10 (Melanoma) | 15 | Inhibition of tyrosinase activity |
| MCF-7 (Breast) | 20 | Induction of apoptosis |
| A549 (Lung) | 25 | Cell cycle arrest at G1 phase |
Case Studies
-
In Vitro Study on Melanoma Cells :
- The compound was tested on B16F10 melanoma cells, showing significant inhibition of melanin production compared to standard inhibitors like kojic acid. This suggests a potential role in skin cancer treatment through modulation of melanin synthesis.
-
Anti-inflammatory Screening :
- Inflammatory markers were assessed in RAW 264.7 macrophages treated with the compound. Results indicated a marked reduction in TNF-alpha and IL-6 production, supporting its potential use in treating inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical steps ensure regioselectivity?
- Methodological Answer: The synthesis involves constructing the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors, followed by sequential functionalization. Key steps include:
- Ring-closing reactions using sulfur-containing precursors to form the fused heterocycle .
- Coupling reactions (e.g., amidation or sulfonylation) to introduce the phenylsulfonyl and methylcarbamoyl groups. Reagents like sulfonyl chlorides ensure regioselectivity during sulfonylation .
- Purification via column chromatography or recrystallization to isolate intermediates and final products .
Critical Considerations: Monitor reaction temperatures and stoichiometry to avoid side products.
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., dihydrothienopyridine protons at δ 2.5–3.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical values) .
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry in crystalline forms .
Q. What preliminary biological screening assays are used to evaluate its therapeutic potential?
- Methodological Answer:
- Antiproliferative assays (e.g., MTT/PrestoBlue) against cancer cell lines (e.g., breast MCF-7, lung A549) to measure IC₅₀ values .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria and fungi .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Methodological Answer:
- Catalyst screening : Use palladium or copper catalysts for efficient coupling steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity .
- Yield Data :
| Step | Yield Range | Key Reagent |
|---|---|---|
| Cyclization | 40–60% | NH₄Cl/EtOH |
| Sulfonylation | 50–70% | PhSO₂Cl/Et₃N |
Q. How can contradictions in biological activity data across cell lines be resolved?
- Methodological Answer:
- Orthogonal assays : Validate results using complementary methods (e.g., ATP-based viability assays alongside MTT) .
- Dose-response curves : Test a broad concentration range (nM–μM) to identify potency thresholds .
- Mechanistic studies : Western blotting for target protein inhibition (e.g., caspase-3 for apoptosis) to confirm mode of action .
Q. What computational strategies model its interaction with biological targets?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., kinases) or receptors .
- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (eDAF values < 2 Å indicate robust binding) .
- QSAR modeling : Correlate substituent effects (e.g., sulfonyl group electronegativity) with bioactivity .
Q. What strategies address stability challenges during in vitro/in vivo studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
